2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
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Overview
Description
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine is an organic compound with the molecular formula C10H15NS. It is a derivative of benzo[b]thiophene, characterized by the presence of an ethanamine group attached to the tetrahydrobenzo[b]thiophene ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit various types of biological activity .
Mode of Action
It’s known that the compound undergoes a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . These derivatives may interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to influence pathways related to oxidative stress and inflammation .
Result of Action
Similar compounds have been found to exhibit antifungal, antimicrobial, analgesic, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with ethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ethanamine moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted ethanamine derivatives
Scientific Research Applications
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
- 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrobenzo[b]thiophene core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h7H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNRJVGYXLBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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